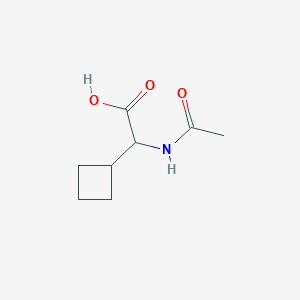

2-Cyclobutyl-2-acetamidoacetic acid

Description

2-Cyclobutyl-2-acetamidoacetic acid is a chemical compound with the molecular formula C8H13NO3 and a molecular weight of 171.19 g/mol It is characterized by the presence of a cyclobutyl ring and an acetamido group attached to an acetic acid moiety

Properties

IUPAC Name |

2-acetamido-2-cyclobutylacetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO3/c1-5(10)9-7(8(11)12)6-3-2-4-6/h6-7H,2-4H2,1H3,(H,9,10)(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHJOZNKMMRLGJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC(C1CCC1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Cyclobutyl-2-acetamidoacetic acid typically involves the reaction of cyclobutylamine with acetic anhydride to form N-acetylcyclobutylamine, which is then reacted with chloroacetic acid under basic conditions to yield the target compound . The reaction conditions often include the use of solvents such as ethanol or methanol and a base like sodium hydroxide to facilitate the reaction.

Industrial Production Methods

Industrial production methods for 2-Cyclobutyl-2-acetamidoacetic acid are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions mentioned above to improve yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2-Cyclobutyl-2-acetamidoacetic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the acetamido group to an amine.

Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the acetamido group.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic conditions.

Major Products Formed

Oxidation: Carboxylic acids or ketones.

Reduction: Amines.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Cyclobutyl-2-acetamidoacetic acid has several applications in scientific research:

Biology: The compound can be used in the study of enzyme-substrate interactions due to its unique structure.

Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Cyclobutyl-2-acetamidoacetic acid is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Cyclobutylamine: Shares the cyclobutyl ring but lacks the acetamido and acetic acid moieties.

N-Acetylcyclobutylamine: Similar structure but without the acetic acid group.

Cyclobutylacetic acid: Contains the cyclobutyl and acetic acid groups but lacks the acetamido group.

Uniqueness

2-Cyclobutyl-2-acetamidoacetic acid is unique due to the presence of both the cyclobutyl ring and the acetamidoacetic acid moiety, which imparts distinct chemical and biological properties. This combination of functional groups makes it a valuable compound for various applications in research and industry.

Biological Activity

2-Cyclobutyl-2-acetamidoacetic acid (CBAA) is a compound of interest due to its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Overview of 2-Cyclobutyl-2-acetamidoacetic Acid

CBAA is an acetamido derivative of cyclobutylacetic acid, characterized by its unique cyclobutyl ring structure. This compound has garnered attention for its possible therapeutic applications, particularly in metabolic disorders and inflammation.

The biological activity of CBAA can be attributed to several mechanisms:

- Enzyme Inhibition : CBAA has been shown to inhibit key enzymes involved in metabolic pathways, which may contribute to its effects on glucose metabolism and insulin sensitivity.

- Anti-inflammatory Properties : The compound exhibits anti-inflammatory activity, potentially by modulating cytokine production and inhibiting pro-inflammatory pathways.

- Antioxidant Effects : CBAA may possess antioxidant properties, helping to mitigate oxidative stress in cells.

In Vitro Studies

In vitro studies have demonstrated that CBAA can modulate various biochemical pathways:

- Cell Culture Experiments : CBAA treatment in cultured cells has shown a reduction in inflammatory markers such as TNF-alpha and IL-6, indicating its potential for anti-inflammatory applications.

- Enzyme Activity Assays : The compound has been tested against enzymes like α-glucosidase and α-amylase, with results showing significant inhibition comparable to standard inhibitors used in diabetes management.

Animal Models

Research involving animal models has further elucidated the biological effects of CBAA:

- Diabetes Models : In alloxan-induced diabetic mice, administration of CBAA resulted in improved glycemic control, suggesting enhanced insulin sensitivity and glucose uptake.

- Inflammation Models : Studies using carrageenan-induced paw edema in rats indicated that CBAA significantly reduced swelling, supporting its anti-inflammatory potential.

Table 1: Summary of Biological Activities of CBAA

Case Studies

-

Case Study on Diabetes Management :

- Objective : To evaluate the efficacy of CBAA in managing blood glucose levels.

- Methodology : Diabetic mice were treated with varying doses of CBAA over four weeks.

- Results : Significant reductions in fasting blood glucose levels were observed compared to control groups.

-

Case Study on Inflammation :

- Objective : To assess the anti-inflammatory effects of CBAA.

- Methodology : The compound was administered to rats with induced paw edema.

- Results : A marked decrease in edema was noted, alongside reduced inflammatory cytokines.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.